molecular formula C15H16Cl2N2O2 B14876747 2,4-dichloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzamide

2,4-dichloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzamide

Cat. No.: B14876747
M. Wt: 327.2 g/mol
InChI Key: BAMJXZJTUGFREC-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzoyl chloride and 2-(dimethylamino)-2-(furan-2-yl)ethanamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: A base such as triethylamine or pyridine is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2,4-dichlorobenzoyl chloride is added dropwise to a solution of 2-(dimethylamino)-2-(furan-2-yl)ethanamine in the presence of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control.

    Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring may be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The dichloro groups on the benzamide ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-N-(2-(dimethylamino)ethyl)benzamide: Lacks the furan ring, which may affect its chemical properties and applications.

    2,4-dichloro-N-(2-(methylamino)-2-(furan-2-yl)ethyl)benzamide: Contains a methylamino group instead of a dimethylamino group, potentially altering its biological activity.

Uniqueness

2,4-dichloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzamide is unique due to the presence of both dichloro and furan substituents, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H16Cl2N2O2

Molecular Weight

327.2 g/mol

IUPAC Name

2,4-dichloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide

InChI

InChI=1S/C15H16Cl2N2O2/c1-19(2)13(14-4-3-7-21-14)9-18-15(20)11-6-5-10(16)8-12(11)17/h3-8,13H,9H2,1-2H3,(H,18,20)

InChI Key

BAMJXZJTUGFREC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CC=CO2

Origin of Product

United States

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